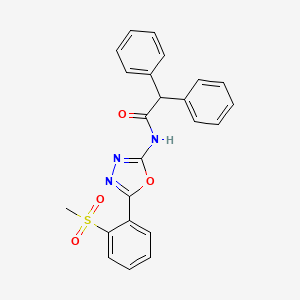

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, vinyl sulfones, which also contain a sulfone group, can be synthesized through reactions such as olefin metathesis, conjugate reduction, and asymmetric dihydroxylation .

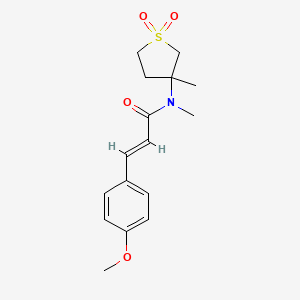

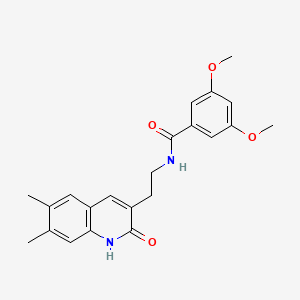

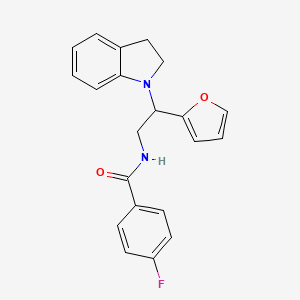

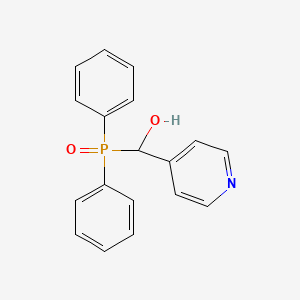

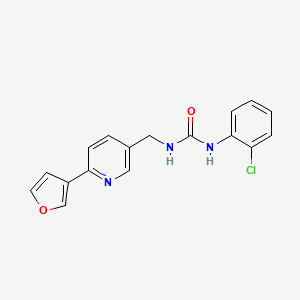

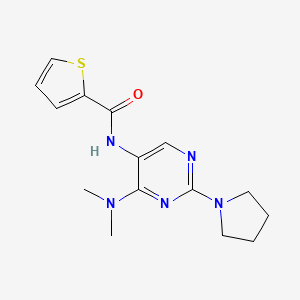

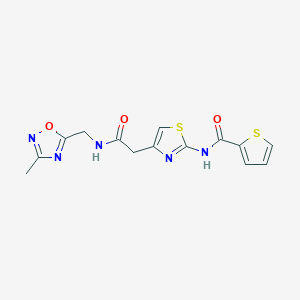

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the oxadiazole ring, phenyl groups, and the methylsulfonyl group would contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Vinyl sulfones, for example, are known to participate in 1,4-addition reactions and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a methylsulfonyl group often have specific properties related to this group .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, including structures closely related to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, involves a series of steps starting from benzenesulfonyl chloride. These compounds were subjected to structural elucidation using 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Antibacterial Activity

- A study by Khalid et al. (2016) highlighted the moderate to excellent antibacterial activity of synthesized 1,3,4-oxadiazole derivatives against both Gram-negative and Gram-positive bacteria, suggesting their potential as antimicrobial agents.

Pharmacological Evaluation

- In a separate study, derivatives of 1,3,4-oxadiazole and acetamide showed significant antibacterial and anti-enzymatic potential. This research supports the notion that such compounds could be explored further for their medicinal properties, particularly in combating bacterial infections and enzyme-related disorders (Nafeesa et al., 2017).

Antiviral and Anti-inflammatory Potential

- A computational and pharmacological study evaluated the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of novel derivatives, including those similar to this compound. This work underscores the broad spectrum of biological activities these compounds might exhibit, providing a foundation for their potential therapeutic applications (Faheem, 2018).

Anticancer Activity

- Some studies have also explored the anticancer potential of 1,3,4-oxadiazole derivatives. These investigations into the structural modifications and pharmacological evaluations suggest a promising avenue for developing novel anticancer agents based on the 1,3,4-oxadiazole scaffold (Darwish et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-31(28,29)19-15-9-8-14-18(19)22-25-26-23(30-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKOPXQRNROXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)

![Acetic acid;4-[2-[4-(trifluoromethyl)pyrazol-1-yl]ethoxy]benzenecarboximidamide](/img/structure/B2600375.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)